ACETOXYGLYCYRRHIZIN, 22beta-
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Overview
Description
Preparation Methods
22-beta-Acetoxyglycyrrhizin can be isolated from the roots of Glycyrrhiza uralensis using high-performance liquid chromatography (HPLC) . The compound is typically extracted using solvents such as DMSO, pyridine, methanol, and ethanol . Industrial production methods involve the extraction of the compound from licorice roots followed by purification processes to obtain high purity levels .
Chemical Reactions Analysis
22-beta-Acetoxyglycyrrhizin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 22-beta-Acetoxyglycyrrhizin can lead to the elimination of the glucuronic acid residue .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 22-beta-Acetoxyglycyrrhizin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The compound’s amphiphilic nature allows it to form micelles, which enhances its solubilization and bioavailability .
Comparison with Similar Compounds
22-beta-Acetoxyglycyrrhizin is similar to other triterpene glucuronides found in licorice, such as glycyrrhizin and licorice-saponins . it is unique due to its specific acetoxy group at the 22-beta position, which contributes to its distinct biological activities . Other similar compounds include licoflavonol, licoricidin, and licoisoflavanone .
Properties
CAS No. |
938042-17-2 |
---|---|
Molecular Formula |
C44H64O18 |
Molecular Weight |
881.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H64O18/c1-18(45)58-24-17-40(4,38(56)57)16-20-19-15-21(46)33-42(6)11-10-23(39(2,3)22(42)9-12-44(33,8)43(19,7)14-13-41(20,24)5)59-37-32(28(50)27(49)31(61-37)35(54)55)62-36-29(51)25(47)26(48)30(60-36)34(52)53/h15,20,22-33,36-37,47-51H,9-14,16-17H2,1-8H3,(H,52,53)(H,54,55)(H,56,57)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,40+,41+,42-,43+,44+/m0/s1 |
InChI Key |
OBFDSOYVKVRFGY-AZFCQWTHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
Canonical SMILES |
CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
Origin of Product |
United States |
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